molecular formula C21H18ClN5O2 B2704555 N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 863446-82-6

N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2704555
CAS No.: 863446-82-6
M. Wt: 407.86
InChI Key: AYPCUSPYCWIEDU-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chlorophenylmethyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a chlorophenylmethyl reagent.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
  • N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure may confer distinct biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-14-6-8-16(9-7-14)27-20-17(11-25-27)21(29)26(13-24-20)12-19(28)23-10-15-4-2-3-5-18(15)22/h2-9,11,13H,10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPCUSPYCWIEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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